

Spectroscopic Profile of Sodium Pyrazine-2,3-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sodium pyrazine-2,3-dicarboxylate

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Introduction

Sodium pyrazine-2,3-dicarboxylate, the sodium salt of pyrazine-2,3-dicarboxylic acid, is a compound of interest in coordination chemistry and pharmaceutical sciences. Its pyrazine core, a nitrogen-containing heterocyclic ring, and the two adjacent carboxylate groups make it a versatile ligand for the formation of metal-organic frameworks (MOFs) and a potential building block in the synthesis of novel therapeutic agents. Understanding the spectroscopic properties of this compound is fundamental for its characterization, quality control, and the study of its interactions with other molecules. This technical guide provides a comprehensive overview of the spectroscopic characteristics of sodium pyrazine-2,3-dicarboxylate, including vibrational (FT-IR and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectroscopy. Detailed experimental protocols and a representative synthesis workflow are also presented.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. The formation of the sodium salt from pyrazine-2,3-dicarboxylic acid leads to characteristic shifts in the vibrational frequencies of the carboxyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy



The FT-IR spectrum of solid **sodium pyrazine-2,3-dicarboxylate** is characterized by the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	~3100-3000	Weak-Medium
Asymmetric COO ⁻ Stretch	~1618	Strong
Symmetric COO ⁻ Stretch	~1385	Strong
Pyrazine Ring Vibrations	~1600-1400	Medium-Strong
C-H In-plane Bending	~1200-1000	Medium
C-H Out-of-plane Bending	~900-700	Medium-Strong

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for the vibrations of the pyrazine ring. The symmetric vibrations of the molecule are often more intense in the Raman spectrum.

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	~3100-3050	Medium
Pyrazine Ring Breathing	~1000-1050	Strong
Symmetric COO ⁻ Stretch	~1385	Medium
Pyrazine Ring Deformations	~800-600	Medium

Electronic Spectroscopy



UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of **sodium pyrazine-2,3-dicarboxylate** in aqueous solution is expected to be similar to that of its parent acid, dominated by the $\pi \to \pi^*$ transitions of the pyrazine ring.

Disclaimer: Specific experimental data for the UV-Visible spectrum of **sodium pyrazine-2,3-dicarboxylate** is not readily available in the reviewed literature. The following data is based on theoretical studies and experimental data for the parent pyrazine-2,3-dicarboxylic acid and is intended to be representative.

Transition	λ_max (nm)	Molar Absorptivity (ϵ , L mol ⁻¹ cm ⁻¹)
$\pi \to \pi$	~270-280	Data not available
n → π	~320-330	Data not available

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **sodium pyrazine-2,3-dicarboxylate**, which is highly symmetrical, the NMR spectra are relatively simple.

Disclaimer: Specific experimental NMR data for **sodium pyrazine-2,3-dicarboxylate** is not readily available. The following chemical shifts are predicted based on the analysis of pyrazine-2,3-dicarboxylic acid and related derivatives in a D₂O solvent.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a single signal for the two equivalent protons on the pyrazine ring.

Proton	Chemical Shift (δ, ppm)	Multiplicity
H-5, H-6	~8.8	Singlet

¹³C NMR Spectroscopy



The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the carboxylate carbons, the carbons bearing the carboxylate groups, and the carbons bearing the hydrogen atoms.

Carbon	Chemical Shift (δ, ppm)
C=O	~168
C-2, C-3	~150
C-5, C-6	~147

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Synthesis of Sodium Pyrazine-2,3-dicarboxylate

A straightforward method for the preparation of **sodium pyrazine-2,3-dicarboxylate** is the neutralization of pyrazine-2,3-dicarboxylic acid with sodium hydroxide.



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Synthesis of **Sodium Pyrazine-2,3-dicarboxylate**.

FT-IR Spectroscopy (KBr Pellet Method)

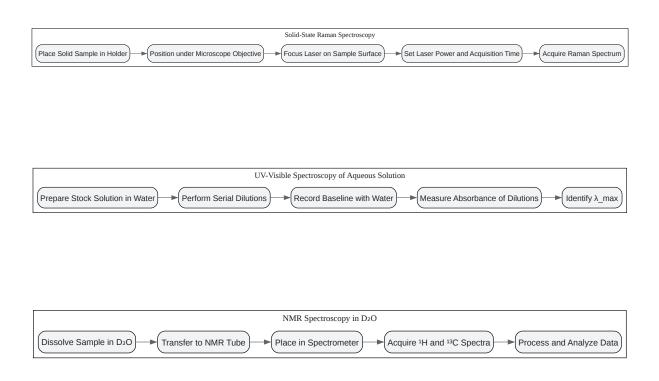




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FT-IR KBr Pellet Preparation Workflow.

Raman Spectroscopy



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To cite this document: BenchChem. [Spectroscopic Profile of Sodium Pyrazine-2,3-dicarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2418140#spectroscopic-properties-of-sodium-pyrazine-2-3-dicarboxylate]



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